(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine

Catalog No.
S15841781
CAS No.
M.F
C16H25NO
M. Wt
247.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine

Product Name

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine

IUPAC Name

(1S)-1-(4-cyclopentyloxyphenyl)pentan-1-amine

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C16H25NO/c1-2-3-8-16(17)13-9-11-15(12-10-13)18-14-6-4-5-7-14/h9-12,14,16H,2-8,17H2,1H3/t16-/m0/s1

InChI Key

MZKRVXSHSKHARG-INIZCTEOSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC2CCCC2)N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine is a chemical compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring and a pentylamine chain. Its molecular formula is C16H25NOC_{16}H_{25}NO, and it has a molecular weight of approximately 247.38 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine can be explored through its interactions with various reagents. It can undergo typical amine reactions such as:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: The primary amine can be oxidized to form imines or nitriles under specific conditions.

These reactions are significant for synthesizing derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Preliminary studies suggest that (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine exhibits various biological activities, potentially including:

  • Neurotransmitter Modulation: Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antimicrobial Properties: Some derivatives of pentylamines have shown antimicrobial activity, which could extend to this compound.
  • Potential Antiprotozoal Activity: Similar compounds have been reported to exhibit antiprotozoal effects, indicating that (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine may also possess this property.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine typically involves several key steps:

  • Formation of the Cyclopentyloxyphenol: This can be achieved by reacting cyclopentanol with a suitable phenolic compound under acidic or basic conditions.
  • Amine Formation: The cyclopentyloxyphenol can then be reacted with pentylamine through an amination reaction, often facilitated by coupling agents or catalysts.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound in drug discovery for treating neurological disorders or infections.
  • Research Tool: It could be used in biochemical assays to study receptor interactions and signaling pathways.
  • Chemical Probes: This compound may act as a probe in studies investigating the role of amines in biological systems.

Interaction studies involving (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine focus on its binding affinity and activity at various biological targets, such as receptors and enzymes. These studies are crucial for understanding how this compound may influence physiological processes and its potential side effects.

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors can provide insights into its psychoactive properties.
  • Enzyme Inhibition Assays: These assays help determine whether the compound can inhibit specific enzymes involved in metabolic pathways.

Several compounds share structural similarities with (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine, which may provide context for its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
PentylamineSimple primary amineBasic properties, limited biological activity
4-(Cyclohexoxy)anilineAromatic amine with cyclohexane substituentPotential neuroactive properties
1-(4-Methoxyphenyl)pentylamineAromatic ether with methoxy groupNeurotransmitter modulation
2-(4-Cyclohexoxyphenyl)ethylamineEthylene chain with cyclohexoxy substitutionAntidepressant-like effects

The uniqueness of (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine lies in its specific cyclopentyloxy substitution on the phenolic ring, which may influence its pharmacological profile compared to other similar compounds. This structural feature could enhance its lipophilicity and receptor selectivity, making it a candidate for further investigation in drug development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.193614421 g/mol

Monoisotopic Mass

247.193614421 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types